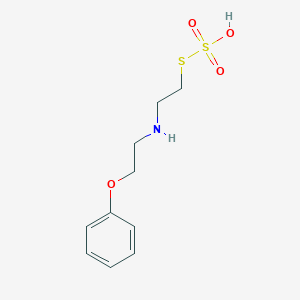
2-(2-Sulfosulfanylethylamino)ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Sulfosulfanylethylamino)ethoxybenzene, also known as SSB, is a chemical compound that has been extensively used in scientific research for various applications. It is a water-soluble compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2-Sulfosulfanylethylamino)ethoxybenzene involves its ability to bind to proteins and other molecules. It has been shown to bind to sulfhydryl groups in proteins and other molecules. This binding leads to changes in the conformation and function of the protein or molecule.
Biochemische Und Physiologische Effekte
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to affect the function of ion channels and transporters. In addition, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Sulfosulfanylethylamino)ethoxybenzene has several advantages for lab experiments. It is a water-soluble compound that can be easily used in aqueous solutions. It is also a fluorescent probe that can be easily detected and quantified. However, 2-(2-Sulfosulfanylethylamino)ethoxybenzene has some limitations for lab experiments. It can react with other molecules in the sample, leading to false-positive results. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in scientific research. One direction is the development of new methods for the synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene and its derivatives. Another direction is the use of 2-(2-Sulfosulfanylethylamino)ethoxybenzene in the study of membrane proteins and their interactions with other molecules. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can also be used in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be achieved using different methods. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethoxy)benzenesulfonic acid sodium salt. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
2-(2-Sulfosulfanylethylamino)ethoxybenzene has been extensively used in scientific research for various applications. One of the most common applications is in the study of protein-protein interactions. 2-(2-Sulfosulfanylethylamino)ethoxybenzene can be used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has also been used in the study of membrane proteins and their interactions with other molecules.
Eigenschaften
CAS-Nummer |
1085-52-5 |
|---|---|
Produktname |
2-(2-Sulfosulfanylethylamino)ethoxybenzene |
Molekularformel |
C10H15NO4S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-(2-sulfosulfanylethylamino)ethoxybenzene |
InChI |
InChI=1S/C10H15NO4S2/c12-17(13,14)16-9-7-11-6-8-15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,12,13,14) |
InChI-Schlüssel |
CRSNGJNHERUXSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCNCCSS(=O)(=O)O |
Andere CAS-Nummern |
1085-52-5 |
Synonyme |
Thiosulfuric acid hydrogen S-[2-[(2-phenoxyethyl)amino]ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



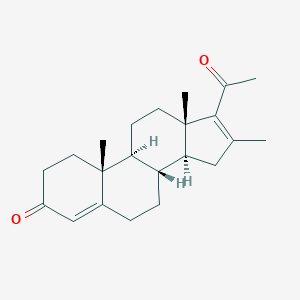
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
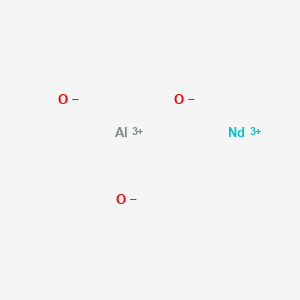
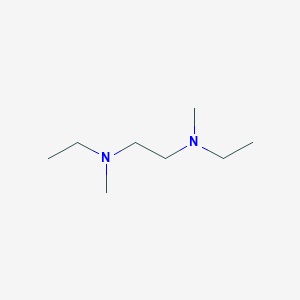
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)
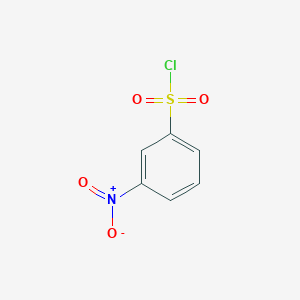
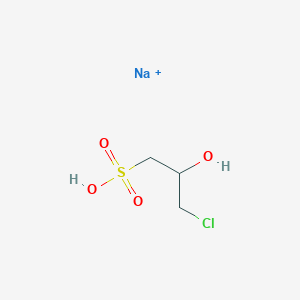
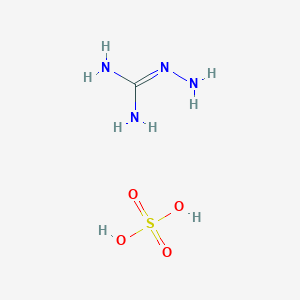
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
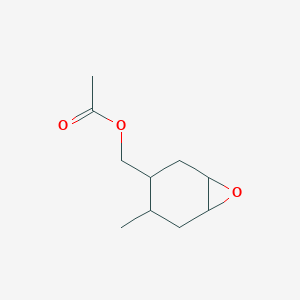
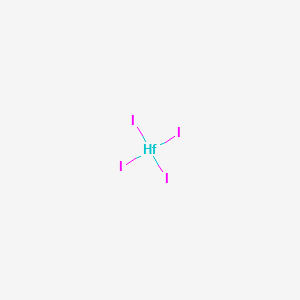
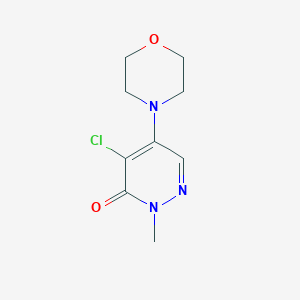
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)